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Compound of Interest

Compound Name: BD-1047

Cat. No.: B1210693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BD-1047, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-

(dimethylamino)ethylamine, emerged from early research as a significant tool for probing the

function of sigma (σ) receptors. This technical guide provides a detailed overview of the initial

research and discovery of BD-1047, focusing on its synthesis, pharmacological

characterization, and the experimental methodologies that defined its role as a selective σ

receptor antagonist.

Chemical and Physical Properties
Property Value

IUPAC Name
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-

trimethylethane-1,2-diamine

Molecular Formula C13H20Cl2N2

Molar Mass 275.22 g/mol

CAS Number 138356-20-4

Appearance Dihydrobromide salt is a powder
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Synthesis
While the seminal early papers on BD-1047 focused on its pharmacological characterization,

the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine would

generally proceed through standard organic chemistry reactions. A plausible synthetic route

would involve the N-alkylation of a suitable amine precursor. For instance, the reaction of

N,N,N'-trimethylethane-1,2-diamine with 1-(2-bromoethyl)-3,4-dichlorobenzene under

appropriate basic conditions would yield the final compound. However, a detailed, step-by-step

protocol from the initial discovery literature is not readily available.

Pharmacological Data
The initial characterization of BD-1047 established it as a potent and selective sigma receptor

antagonist, with a notable preference for the σ1 subtype. The following table summarizes the

binding affinities from early radioligand binding assays.

Receptor Subtype Ligand Ki (nM) Reference

Sigma-1 (σ1)
--INVALID-LINK---

pentazocine
0.93 [1]

Sigma-2 (σ2) [3H]DTG 47 [1]

Dopamine D2 [3H]spiperone >10,000
Matsumoto et al.,

1995

Serotonin 5-HT2 [3H]ketanserin >10,000
Matsumoto et al.,

1995

Muscarinic [3H]QNB >10,000
Matsumoto et al.,

1995

NMDA [3H]MK-801 >10,000
Matsumoto et al.,

1995

Opioid (μ) [3H]DAMGO >10,000
Matsumoto et al.,

1995

Experimental Protocols
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The foundational understanding of BD-1047's pharmacology was built upon key in vitro and in

vivo experiments.

Radioligand Binding Assays
These assays were critical in determining the binding affinity and selectivity of BD-1047 for

sigma receptors.

Objective: To determine the inhibition constant (Ki) of BD-1047 for σ1 and σ2 receptors.

Methodology:

Membrane Preparation: Guinea pig brain (for σ1) or rat liver (for σ2) tissues were

homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate was centrifuged,

and the resulting pellet containing the cell membranes was washed and resuspended in

fresh buffer. Protein concentration was determined using a standard protein assay.

Binding Assay:

For σ1 receptor binding, membrane homogenates were incubated with the selective σ1

radioligand --INVALID-LINK---pentazocine at a concentration near its Kd.

For σ2 receptor binding, membranes were incubated with the non-selective σ ligand

[3H]1,3-di-o-tolylguanidine ([3H]DTG) in the presence of a high concentration of an

unlabeled selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

Increasing concentrations of unlabeled BD-1047 were added to displace the radioligand.

Incubation and Filtration: The mixture was incubated at 37°C to reach equilibrium. The

reaction was terminated by rapid filtration through glass fiber filters, which trap the

membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove

unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters was measured using liquid

scintillation counting.

Data Analysis: The concentration of BD-1047 that inhibits 50% of the specific binding of the

radioligand (IC50) was determined by non-linear regression analysis. The Ki was then
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calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays (Rat Model)
These experiments were designed to assess the functional antagonist properties of BD-1047.

Objective: To determine if BD-1047 could block the behavioral effects of a known sigma

receptor agonist.

Methodology:

Animal Model: Male Sprague-Dawley rats were used.

Drug Administration:

The sigma receptor agonist di-o-tolylguanidine (DTG) was administered to induce specific

behavioral responses, such as dystonia.

BD-1047 was administered prior to the DTG challenge.

Behavioral Observation: Animals were observed for characteristic behaviors induced by the

sigma agonist. The intensity and duration of these behaviors were scored by trained

observers who were blind to the treatment conditions.

Data Analysis: The ability of different doses of BD-1047 to reduce or block the effects of the

sigma agonist was statistically analyzed to determine its antagonist potency.

Visualizations
Proposed Signaling Pathway of BD-1047
Based on early research, the primary mechanism of action of BD-1047 is the direct blockade of

the σ1 receptor, preventing the binding of endogenous or exogenous ligands and subsequent

downstream signaling.
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Caption: Proposed mechanism of BD-1047 as a σ1 receptor antagonist.

Experimental Workflow for BD-1047 Characterization
The following diagram illustrates the typical workflow employed in the early research to

characterize BD-1047.
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Caption: Experimental workflow for the initial characterization of BD-1047.
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Conclusion
The early research on BD-1047 firmly established its identity as a selective and potent σ1

receptor antagonist.[2][3][4] The meticulous in vitro binding assays and in vivo behavioral

studies provided a clear pharmacological profile, paving the way for its widespread use as a

research tool to investigate the physiological and pathological roles of sigma receptors. This

foundational work continues to be relevant for researchers in neuroscience and drug

development exploring the therapeutic potential of targeting the sigma receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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